2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester

Vue d'ensemble

Description

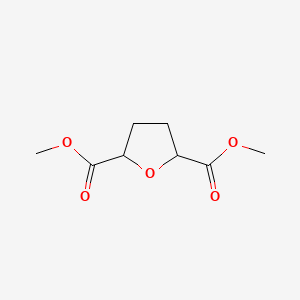

2,5-Furandicarboxylic acid, dimethyl ester is an organic compound with the molecular formula C8H8O5 . It is a furanic molecule that can be converted to a wide range of highly valuable C6-bifunctionalized furanic products .

Synthesis Analysis

The synthesis of 2,5-Furandicarboxylic acid, dimethyl ester can be achieved through various methods. One such method involves a one-pot synthesis from galactaric (mucic) acid via dimethyl carbonate (DMC) chemistry . Another approach involves the oxidation reactions of various 2,5-disubstituted furans utilizing a variety of inorganic oxidants .Molecular Structure Analysis

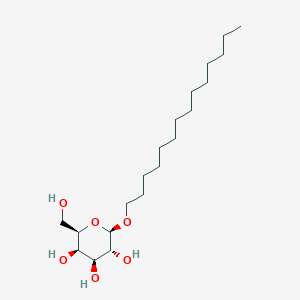

The molecular structure of 2,5-Furandicarboxylic acid, dimethyl ester consists of a furan ring with two carboxylic acid groups attached . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 2,5-Furandicarboxylic acid, dimethyl ester are diverse. For instance, it can be used as a precursor for monomer and polymer synthesis . Additionally, it can be converted into FDCA through oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-Furandicarboxylic acid, dimethyl ester include a molecular weight of 184.1461 . More detailed properties are not available in the retrieved sources.Applications De Recherche Scientifique

Synthesis of Biobased Polymers

2,5-Furandicarboxylic acid is crucial for the production of biobased polymers and materials. A study details the synthesis of furan oligoesters via polytransesterification of dimethyl furan-2,5-dicarboxylate and aliphatic diols, using immobilized lipase. These biobased oligoesters are potential macromonomers for green processes (Cruz-Izquierdo et al., 2015).

Properties of Poly(ester amide)s

Research on novel poly(ester amide)s containing 2,5-furandicarboxylic acid (2,5-FDCA) demonstrates the influence of the 2,5-FDCA moiety on hydrogen bonding in these polymers. These poly(ester amide)s exhibit unique properties compared to their analogues (Wilsens et al., 2014).

Polyester Synthesis and Properties

A study focusing on different isomers of furandicarboxylic acid in polyester synthesis shows the effects of isomeric substitution on the properties of the resulting polyesters. These findings are significant for the development of new biobased materials (Thiyagarajan et al., 2014).

Orientations Futures

The future directions for 2,5-Furandicarboxylic acid, dimethyl ester are promising. It has received increasing attention as a significant platform chemical that can potentially replace petroleum-derived terephthalate acid (TPA) and produce green polymers such as polyethylene-2,5-furandicarboxylate (PEF) . Furthermore, companies like Synvina and DuPont are investing in the production of FDCA and its derivatives, indicating a growing market interest .

Propriétés

IUPAC Name |

dimethyl oxolane-2,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLJNEHCXHAFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(O1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Furandicarboxylic acid, tetrahydro-, dimethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-1h-spiro[naphthalene-2,4'-piperidine]](/img/structure/B3203912.png)

![Diethyl 2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonate](/img/structure/B3203951.png)

![2-[1-(4-Bromophenyl)-2-methyl-2-propyl]malonic Acid](/img/structure/B3203955.png)

![N-{1-azabicyclo[3.2.1]octan-4-ylidene}hydroxylamine](/img/structure/B3203990.png)